molecular formula C15H25N3 B3073230 {3-[4-(3-Methylbenzyl)piperazin-1-yl]propyl}amine CAS No. 1017416-03-3

{3-[4-(3-Methylbenzyl)piperazin-1-yl]propyl}amine

Cat. No.: B3073230
CAS No.: 1017416-03-3
M. Wt: 247.38 g/mol
InChI Key: INPVFVRBUPWYFX-UHFFFAOYSA-N
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Description

{3-[4-(3-Methylbenzyl)piperazin-1-yl]propyl}amine is a piperazine-derived compound featuring a 3-methylbenzyl substituent on the piperazine ring and a propylamine side chain. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor affinity, pharmacokinetics, and metabolic stability.

Properties

IUPAC Name

3-[4-[(3-methylphenyl)methyl]piperazin-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-14-4-2-5-15(12-14)13-18-10-8-17(9-11-18)7-3-6-16/h2,4-5,12H,3,6-11,13,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPVFVRBUPWYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of {3-[4-(3-Methylbenzyl)piperazin-1-yl]propyl}amine may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

{3-[4-(3-Methylbenzyl)piperazin-1-yl]propyl}amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

{3-[4-(3-Methylbenzyl)piperazin-1-yl]propyl}amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {3-[4-(3-Methylbenzyl)piperazin-1-yl]propyl}amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine

  • Structural Difference : Replaces the piperazine ring with a seven-membered 1,4-diazepane ring and a 2-methylbenzyl substituent.

[3-(4-Methylpiperazin-1-yl)propyl]amine

  • Structural Difference : Lacks the 3-methylbenzyl group on the piperazine ring.
  • Impact : Reduced lipophilicity may limit CNS penetration but improve aqueous solubility. This simpler analogue serves as a foundational structure for SAR studies .

N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine

  • Structural Difference : Incorporates a trifluoromethylphenyl group on piperazine and a cyclopentyl-tetrahydro-2H-pyran backbone.

Pharmacological and Functional Comparisons

Antimicrobial and Cytotoxic Activity

  • Chloroquine Analogues: Derivatives like 7-chloro-N-(3-(4-(7-(trifluoromethyl)quinolin-4-yl)piperazin-1-yl)propyl)quinolin-4-amine exhibit potent activity against MCF7 cancer cells (IC₅₀ < 1 µM) due to the quinoline core and trifluoromethyl group, which are absent in the target compound .
  • Target Compound: No direct cytotoxicity data are available, but its structural simplicity relative to chloroquine analogues may limit comparable efficacy.

Anticonvulsant Potential

  • 3-Phenylpyrrolidine-2,5-diones: Compounds such as 1-phenylamino-3-phenylpyrrolidine-2,5-dione show anticonvulsant activity in MES and sc Met tests. The target compound’s piperazine-propylamine chain may lack the planar rigidity required for similar efficacy .

Reductive Amination

  • Target Compound : Likely synthesized via reductive amination of 3-methylbenzylpiperazine with propylamine precursors, analogous to methods in and using sodium triacetoxyborohydride .
  • Trifluoromethyl Analogues : Require specialized starting materials like trifluoromethylphenylpiperazine, increasing synthetic complexity and cost .

Data Tables

Table 1. Key Structural and Functional Comparisons

Compound Core Structure Substituents Notable Properties Reference
{3-[4-(3-Methylbenzyl)piperazin-1-yl]propyl}amine Piperazine 3-Methylbenzyl, propylamine High lipophilicity (predicted)
{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine 1,4-Diazepane 2-Methylbenzyl, propylamine Enhanced conformational flexibility
[3-(4-Methylpiperazin-1-yl)propyl]amine Piperazine Methyl, propylamine Improved aqueous solubility
Chloroquine Analogues Quinoline-piperazine Trifluoromethyl, chloroquinoline Cytotoxic (IC₅₀ < 1 µM in MCF7)

Biological Activity

Overview

{3-[4-(3-Methylbenzyl)piperazin-1-yl]propyl}amine is a complex chemical compound featuring a piperazine ring, which is substituted with a 3-methylbenzyl group and a propylamine chain. This structure suggests potential for diverse biological activities, particularly in medicinal chemistry. Research indicates that compounds of this type may exhibit antimicrobial, anticancer, antiviral, and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been observed:

  • Receptor Binding : Similar compounds have shown high affinity for multiple receptors, suggesting that this compound may interact with neurotransmitter systems, potentially affecting central nervous system (CNS) functions .
  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in inflammatory processes .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines and possesses antimicrobial properties against specific pathogens .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Properties : Research has demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Effects : The compound has shown activity against bacteria and viruses, suggesting its utility in treating infectious diseases .
  • Anti-inflammatory Effects : By inhibiting COX and LOX enzymes, the compound may reduce inflammation, making it a candidate for treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anticancer Activity :
    • A study assessing the cytotoxic effects of piperazine derivatives found that certain structural modifications enhanced their efficacy against cancer cell lines. The presence of the piperazine moiety was crucial for activity .
  • Antimicrobial Activity :
    • In vitro studies demonstrated that piperazine derivatives exhibited varying degrees of antibacterial activity against pathogens such as N. meningitidis and H. influenzae. The modifications in the piperazine structure significantly influenced their potency .
  • Anti-inflammatory Activity :
    • Compounds similar to this compound were evaluated for their ability to inhibit COX enzymes. Some derivatives showed higher inhibitory activity compared to standard anti-inflammatory drugs like Meloxicam .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityTargetIC50 (μM)
Compound AAnticancerCancer Cell Lines15.0
Compound BAntimicrobialN. meningitidis64.0
Compound CAnti-inflammatoryCOX-156.43
Compound DAntiviralViral Mechanisms32.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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